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Compound of Interest

Compound Name: N-Stearoylsphingomyelin

Cat. No.: B1236389 Get Quote

An In-depth Technical Guide on the Interaction of N-Stearoylsphingomyelin with Cholesterol

in Membranes

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the critical interactions between N-
Stearoylsphingomyelin (SSM), a common sphingolipid with an 18-carbon acyl chain (C18:0),

and cholesterol within lipid membranes. Understanding this interaction is fundamental to cell

biology, particularly in the context of lipid rafts, membrane domains, and cellular signaling. This

document synthesizes key quantitative data, details common experimental protocols, and

visualizes the underlying biophysical and signaling concepts.

Core Biophysical Interactions and Properties
The interaction between SSM and cholesterol is a cornerstone of the lipid raft hypothesis. The

saturated acyl chain of SSM allows for tight packing with the rigid sterol ring of cholesterol. This

favorable interaction leads to the formation of a distinct lipid phase known as the liquid-ordered

(l_o) phase, which is more tightly packed and ordered than the surrounding liquid-disordered

(l_d) phase, typically composed of unsaturated phospholipids.
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The following tables summarize the key quantitative data derived from various biophysical

studies on SSM-cholesterol interactions.

Table 1: Thermophysical Properties of N-Stearoylsphingomyelin (C18:0-SM) and Cholesterol

Bilayers

Parameter Condition Value
Experimental
Method

Chain-Melting

Transition

Temperature (T_m)

Pure, fully hydrated

C18:0-SM
45°C[1][2]

Differential Scanning

Calorimetry (DSC)

Transition Enthalpy

(ΔH)

Pure, fully hydrated

C18:0-SM
6.7 kcal/mol[1][2]

Differential Scanning

Calorimetry (DSC)

Effect of Cholesterol

on T_m

Progressive addition

of cholesterol

Progressive decrease

and broadening of the

main transition

peak[1][2][3][4]

Differential Scanning

Calorimetry (DSC)

New Transition Peak
C18:0-SM with

cholesterol

A broad transition

appears centered at

46.3°C, which

vanishes at >40 mol%

cholesterol[1][2]

Differential Scanning

Calorimetry (DSC)

Bilayer Periodicity (d)
C18:0-SM with 50

mol% cholesterol
63-64 Å[1][2] X-ray Diffraction

Bilayer Thickness

(d_p-p)

C18:0-SM with 50

mol% cholesterol
46-47 Å[1][2] X-ray Diffraction

Lateral Molecular

Packing

C18:0-SM with 50

mol% cholesterol
1/4.8 Å⁻¹[1][2] X-ray Diffraction

Table 2: Structural and Dynamic Properties of Sphingomyelin-Cholesterol Domains
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Parameter Condition Value / Observation
Experimental
Method

Cholesterol Solubility

Limit

In Sphingomyelin

membranes
~50 mol%[5] Solid-State NMR

Acyl Chain Order

Addition of cholesterol

to SM in the liquid-

crystalline phase

Increased acyl chain

ordering[5][6]

Solid-State NMR,

VSFG Spectroscopy

Domain Morphology
SM-Cholesterol

domains

Circular domains,

consistent with a

liquid-ordered (l_o)

phase[7]

Fluorescence

Microscopy

Domain Size

(Estimated)

Palmitoyl-

SM/Cholesterol

domains

75–150 nm[8] Deuterium NMR

Area Per Molecule
SM and Cholesterol in

a domain

Consistent with tight

packing in a liquid-

ordered phase[9]

Molecular Dynamics

Simulation

Hydrogen Bonding
Cholesterol-OH and

SM-amide

Evidence is

conflicting; some

studies find no direct

H-bonding[5], while

others suggest it is a

key interaction[10]

Solid-State NMR, 17O

NMR

Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The

following sections describe the core protocols used to investigate SSM-cholesterol interactions.

Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermotropic phase behavior of lipid mixtures, revealing transition

temperatures and enthalpies.
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Sample Preparation:

N-Stearoylsphingomyelin and cholesterol are dissolved in a suitable organic solvent

(e.g., chloroform/methanol mixture) at the desired molar ratios.

The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the

wall of a glass vial.

The film is placed under high vacuum for several hours to remove any residual solvent.

The lipid film is hydrated with a buffer solution (e.g., PBS) to a final phospholipid

concentration of approximately 1.4 mM.[3]

The mixture is vortexed above the T_m of the lipid to form multilamellar vesicles (MLVs).

For some applications, vesicles may be prepared by bath sonication.[3]

Data Acquisition:

The lipid suspension is degassed under vacuum before being loaded into the DSC sample

cell.[3]

An identical amount of buffer is loaded into the reference cell.

Heating scans are performed at a controlled rate, typically 0.5°C/min, over the

temperature range of interest.[3]

Data Analysis:

The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset

temperature, peak temperature (T_m), and the area under the peak (ΔH).

Software such as CPcalc or Microcal Origin is used for deconvolution of overlapping

peaks and enthalpy calculations.[3]

Atomic Force Microscopy (AFM)
AFM provides high-resolution topographical images of membrane surfaces, allowing for the

direct visualization of lipid domains and the measurement of their physical properties.
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Sample Preparation (Supported Lipid Bilayers - SLBs):

Liposomes of the desired composition (e.g., DOPC:SSM:Cholesterol) are prepared as

described above.[11]

A freshly cleaved mica surface is used as the substrate.[11]

The liposome suspension is deposited onto the mica surface, allowing the vesicles to fuse

and form a continuous supported lipid bilayer.[11]

The sample is gently rinsed with buffer to remove unfused vesicles.

Imaging:

The SLB is scanned with the AFM probe in a suitable imaging mode (e.g., Tapping Mode

or Contact Mode) under buffer.

Topographical images reveal height differences between the more ordered (and thus

thicker) l_o domains and the surrounding l_d phase.[12]

Force Spectroscopy:

The AFM tip is positioned over specific areas (l_o or l_d domains).

The probe is pushed into and retracted from the membrane to generate a force-distance

curve.

The force required to puncture the bilayer (breakthrough force) is measured, which

correlates with membrane order and packing density.[12]

Solid-State Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR, particularly ²H (Deuterium) NMR, provides detailed information about the order and

dynamics of lipid acyl chains.

Sample Preparation:
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Deuterium-labeled lipids (e.g., SSM with a perdeuterated stearoyl chain) are used.

Lipids and cholesterol are co-dissolved and hydrated to form MLVs, as in the DSC

protocol.

For studies on oriented membranes, the lipid mixture is deposited on thin glass plates.[5]

Data Acquisition:

²H NMR spectra are acquired as a function of temperature and cholesterol concentration.

[8]

The quadrupolar splitting in the spectrum is measured. This splitting is directly proportional

to the segmental order parameter (S_CD) of the C-²H bond vector.

Data Analysis:

In a two-phase coexistence region (e.g., l_o + l_d), the spectrum will be a superposition of

two distinct components.[8]

Spectral subtraction and analysis of the line shapes can be used to determine the

composition of each phase and the exchange dynamics of lipids between domains.[8] The

size of the domains can be estimated from these exchange rates.[8]

Visualizations of Workflows and Pathways
Graphviz diagrams are provided to illustrate key experimental and biological concepts related

to SSM-cholesterol interactions.
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Sample Preparation
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Caption: Workflow for studying SSM-Cholesterol domains using Atomic Force Microscopy

(AFM).
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Click to download full resolution via product page

Caption: Formation of a liquid-ordered (l_o) domain by SSM and cholesterol interaction.

Role in Cellular Signaling
The formation of SSM-cholesterol rich lipid rafts creates platforms that concentrate or exclude

specific proteins, thereby modulating their activity and downstream signaling cascades. These

domains are not static but are dynamic entities that can assemble and disassemble in

response to cellular stimuli.

A prominent example is the Hedgehog (Hh) signaling pathway, which is critical during

embryonic development and is implicated in cancer.[13] Cholesterol plays a dual role in this

pathway. The Hedgehog ligand itself is covalently modified by cholesterol, and the activation of

the key signal transducer, Smoothened (Smo), is regulated by direct binding of cholesterol.[14]

Lipid rafts, enriched in SSM and cholesterol, are thought to regulate the access of Smoothened

to its cholesterol activator. The local membrane environment influences the conformation and

activity of Smo, which is otherwise inhibited by the Patched (Ptch) receptor in unstimulated

cells.[13][14]
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Caption: Role of cholesterol and lipid rafts in Hedgehog signaling activation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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